molecular formula C8H8BrIO B12466306 5-Bromo-1-iodo-2-methoxy-3-methylbenzene

5-Bromo-1-iodo-2-methoxy-3-methylbenzene

Cat. No.: B12466306
M. Wt: 326.96 g/mol
InChI Key: USQGSWOXVNCLJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Halogenated Aromatic Compounds and Polyfunctionalized Arenes

Halogenated aromatic compounds, or haloarenes, are a cornerstone of modern organic synthesis, prized for their versatility as precursors and intermediates. The introduction of halogen atoms onto an aromatic ring opens up a vast array of synthetic transformations, most notably metal-catalyzed cross-coupling reactions, which are fundamental to the creation of carbon-carbon and carbon-heteroatom bonds. When an aromatic ring bears multiple, different functional groups, as in the case of 5-Bromo-1-iodo-2-methoxy-3-methylbenzene, it is termed a polyfunctionalized arene.

These complex arenas are of immense importance in fields such as medicinal chemistry and materials science. The specific positioning of different groups allows for precise control over the molecule's electronic properties, solubility, and steric profile. Haloanisoles (methoxy-substituted halobenzenes) are a well-known subclass of these compounds. researchgate.netnih.govencyclopedia.pub While some simple haloanisoles, like 2,4,6-trichloroanisole (B165457) (TCA) and 2,4,6-tribromoanisole (B143524) (TBA), are extensively studied for their environmental impact as off-flavor compounds in food and beverages, more complexly substituted haloanisoles are key intermediates in the synthesis of pharmaceuticals and agrochemicals. mdpi.commaxapress.cominfowine.com The ability to selectively functionalize a poly-substituted ring is a powerful tool for chemists aiming to build intricate target molecules efficiently.

Strategic Importance of Differential Halogen Reactivity (Bromine vs. Iodine) in Synthetic Design

A key strategic advantage offered by molecules like this compound lies in the differential reactivity of the bromine and iodine substituents. In many of the most crucial reactions for haloarenes, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), the reactivity of the carbon-halogen bond follows the order C-I > C-Br > C-Cl.

This reactivity trend is primarily governed by bond dissociation energy; the carbon-iodine bond is significantly weaker and therefore more easily broken during the oxidative addition step of the catalytic cycle than the carbon-bromine bond. youtube.com This difference allows chemists to perform sequential, site-selective couplings. For instance, a reaction can be carried out under milder conditions to selectively target the C-I bond, leaving the C-Br bond intact for a subsequent, different transformation. This orthogonal reactivity is a powerful tactic in synthetic design, enabling the controlled, stepwise construction of complex molecules from a single, polyhalogenated precursor without the need for extensive protecting group manipulations.

Halogen BondAverage Bond Enthalpy (kJ/mol)Bond Length (pm)General Reactivity in Cross-Coupling
C-Br~285~194Moderate
C-I~213~214High

Overview of Electron-Donating and Steric Effects of Methoxy (B1213986) and Methyl Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in this compound is heavily influenced by the electronic and steric properties of its methoxy and methyl substituents. Both groups are classified as activating, ortho, para-directors in electrophilic aromatic substitution reactions, meaning they increase the ring's nucleophilicity and direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. wikipedia.orgegyankosh.ac.in

The methoxy group (-OCH₃) is a potent activating group. youtube.com Its influence is a balance of two opposing electronic effects:

Inductive Effect (-I): The high electronegativity of the oxygen atom withdraws electron density from the ring through the sigma bond. libretexts.orglibretexts.org

Resonance Effect (+M): The lone pairs on the oxygen atom are donated into the aromatic π-system, significantly increasing electron density at the ortho and para positions. youtube.comlibretexts.org The resonance effect is dominant, making the ring much more reactive toward electrophiles than benzene (B151609). libretexts.org

The methyl group (-CH₃) is a weakly activating group. It donates electron density primarily through an inductive effect (+I) and hyperconjugation, which involves the delocalization of electrons from the C-H sigma bonds into the aromatic π-system. wikipedia.orgegyankosh.ac.in

In this compound, the powerful activating effect of the methoxy group and the weaker activation by the methyl group work in concert to enhance the nucleophilicity of the ring. However, their directing effects and steric bulk also play a crucial role. The substituents occupy positions 1, 2, 3, and 5, creating a sterically crowded environment that will dictate the regiochemical outcome of any further substitution reactions on the ring. The interplay between these activating groups and the electron-withdrawing halogens creates a complex reactivity map that can be exploited for precise chemical modifications. nih.gov

SubstituentInductive EffectResonance EffectOverall Effect on RingDirecting Influence (for EAS)
-OCH₃ (Methoxy)-I (Withdrawing)+M (Donating)Strongly ActivatingOrtho, Para
-CH₃ (Methyl)+I (Donating)Weak (Hyperconjugation)Weakly ActivatingOrtho, Para
-Br (Bromo)-I (Withdrawing)+M (Donating)Weakly DeactivatingOrtho, Para
-I (Iodo)-I (Withdrawing)+M (Donating)Weakly DeactivatingOrtho, Para

Research Gaps and Future Directions in the Study of Highly Substituted Haloanisoles

Despite the foundational importance of substituted arenes, significant research gaps remain, particularly concerning highly substituted and complex haloanisoles like this compound. While simpler haloanisoles are well-documented due to their role as environmental contaminants, the synthetic utility and reaction pathways for many multi-substituted isomers are not fully explored. mdpi.cominfowine.com

Future research is likely to focus on several key areas:

Novel Synthetic Applications: The unique substitution pattern of this compound makes it an ideal candidate for the synthesis of novel pharmaceutical scaffolds, agrochemicals, and organic materials. Research is needed to explore its utility in creating complex, biologically active molecules or materials with tailored electronic properties.

Mechanistic Studies: While the general principles of electrophilic substitution and cross-coupling are well understood, the precise interplay of steric and electronic effects in such a crowded system warrants further investigation. For example, understanding the exact mechanism and controlling the regioselectivity of further substitutions on this ring is a non-trivial challenge. chemrxiv.org

Catalyst Development: The development of new catalytic systems that can operate with high selectivity and efficiency on sterically hindered and electronically complex substrates like this remains a major goal in organic chemistry. Research into catalysts that can differentiate between the C-Br and C-I bonds with even greater precision or facilitate reactions at otherwise blocked positions would be highly valuable.

Exploration of Physicochemical Properties: The fundamental physicochemical and spectroscopic properties of many complex haloanisoles are not well-documented. A systematic study of these properties could reveal new applications, for instance, in molecular electronics or as probes in chemical biology.

In essence, while the principles governing the reactivity of this compound can be inferred from established chemical theory, dedicated studies are required to unlock its full potential as a specialized tool in advanced organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrIO

Molecular Weight

326.96 g/mol

IUPAC Name

5-bromo-1-iodo-2-methoxy-3-methylbenzene

InChI

InChI=1S/C8H8BrIO/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4H,1-2H3

InChI Key

USQGSWOXVNCLJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)I)Br

Origin of Product

United States

Advanced Synthetic Methodologies for the Preparation of 5 Bromo 1 Iodo 2 Methoxy 3 Methylbenzene

Regioselective Halogenation Strategies for Substituted Benzenes

Achieving the desired 1,2,3,5-substitution pattern on the benzene (B151609) ring is critically dependent on regioselective halogenation techniques. The directing effects of the methoxy (B1213986) and methyl groups, which are both activating and ortho, para-directing, must be carefully managed to install the halogen atoms at the correct positions.

The introduction of a bromine atom at a specific position on an already substituted benzene ring is a key step. In a precursor molecule like 2-methoxy-3-methylbenzene, the methoxy and methyl groups both activate the ring towards electrophilic aromatic substitution. ma.edu The methoxy group is a strongly activating ortho, para-director, while the methyl group is a weaker activating ortho, para-director. libretexts.org This combined effect strongly favors substitution at positions 4 and 6 (para and ortho to the methoxy group, respectively). To achieve bromination at the desired C-5 position, a precursor with a powerful directing group is often necessary.

Palladium-catalyzed methods offer an alternative for regioselective bromination of arene C-H bonds using reagents like N-bromosuccinimide (NBS). organic-chemistry.org These transformations can provide products that are complementary to those obtained through conventional electrophilic aromatic substitution. organic-chemistry.org

A plausible synthetic route could begin with a precursor such as 4-amino-2-methoxytoluene. The amino group's powerful directing effect can be used to control subsequent reactions. However, direct bromination of such an activated system can be hard to control. msu.edu A common strategy involves acetylating the amine to form an acetamido group, which moderates the activating effect and provides steric bulk, often favoring para-substitution. orgsyn.org In the case of 4-acetamido-2-methoxytoluene, the position ortho to the acetamido group (C-5) would be a potential site for bromination.

Table 1: Comparison of Bromination Reagents and Conditions

Reagent/Catalyst Conditions Selectivity Reference
Br₂ / FeBr₃ Lewis acid catalysis Standard electrophilic substitution, follows directing group effects chemistrysteps.com
N-Bromosuccinimide (NBS) / Pd catalyst Mild conditions C-H activation, can offer alternative regioselectivity organic-chemistry.org

Iodination of aromatic rings is often more challenging than bromination due to the lower electrophilicity of iodine. olemiss.edu However, several reliable methods exist for the regioselective introduction of an iodine atom.

Diazotization-Iodination (Sandmeyer-type Reaction): A classic and highly effective method for introducing iodine at a specific position is through the diazotization of an aromatic amine, followed by substitution with an iodide salt (e.g., KI). olemiss.edutpu.ru This two-step process is advantageous because the position of the iodine atom is predetermined by the position of the amine group on the precursor. For the synthesis of the target compound, a precursor like 5-bromo-2-methoxy-3-methylaniline could be converted to the corresponding diazonium salt and subsequently treated with potassium iodide to yield 5-bromo-1-iodo-2-methoxy-3-methylbenzene. While traditional methods use strong acids and sodium nitrite (B80452), greener procedures have been developed under aqueous, strong-acid-free conditions. tpu.ru

Metal-Free Iodination: There is growing interest in transition-metal-free iodination methods. acs.org These protocols often use molecular iodine (I₂) or N-iodosuccinimide (NIS) in the presence of an oxidizing agent or a catalyst. organic-chemistry.org For instance, various methoxy- or methyl-substituted aromatic compounds can be regioselectively iodinated with NIS and a catalytic amount of trifluoroacetic acid under mild conditions. organic-chemistry.org Another approach involves the decarboxylative iodination of readily available benzoic acids using I₂. acs.orgnih.gov This method avoids the use of transition metals and overcomes issues associated with classical Hunsdiecker reactions. acs.org

Table 2: Selected Iodination Protocols

Method Reagents Key Features Reference(s)
Diazotization-Iodination Aromatic Amine, NaNO₂, Acid, KI Regiospecific; position determined by the initial amine. tpu.ruacs.org
N-Iodosuccinimide (NIS) NIS, Trifluoroacetic Acid (catalyst) Mild conditions, high yields for activated arenes. organic-chemistry.org
Decarboxylative Iodination Benzoic Acid, I₂ Transition-metal-free, good for electron-rich substrates. acs.orgnih.gov

The synthesis of a polysubstituted benzene like this compound hinges on a sequential halogenation strategy that exploits the different directing effects and reactivity of the substituents at each stage. The order in which the halogens are introduced is crucial.

A potential synthetic sequence is outlined below:

Starting Material: 3-Methyl-2-nitrophenol.

Methylation: The phenolic hydroxyl group is converted to a methoxy group using a methylating agent like dimethyl sulfate (B86663), yielding 1-methoxy-2-methyl-3-nitrobenzene.

Bromination: The methoxy group is a strong ortho, para-director, and the methyl group is a weaker ortho, para-director. The nitro group is a strong deactivating meta-director. Electrophilic bromination would be directed by the activating methoxy group primarily to the para position (C-5), resulting in 5-bromo-2-methoxy-1-methyl-3-nitrobenzene.

Reduction: The nitro group is reduced to an amine, yielding 5-bromo-3-methoxy-4-methylaniline.

Diazotization-Iodination: The amino group is then converted to an iodo group via the Sandmeyer reaction, affording the final product, this compound.

This approach leverages the predictable directing effects of the functional groups at each step to control the regiochemistry. The strong activating character of the methoxy group is used to place the bromine atom, and the versatile amino group is used as a precursor for the iodine atom, ensuring its specific placement.

Functionalization of Precursor Aromatic Systems

An alternative to building the substitution pattern on a simple benzene derivative is to start with a more complex, pre-functionalized aromatic system.

This retrosynthetic approach involves synthesizing a dihalogenated methylbenzene and subsequently introducing the methoxy group. For example, one could envision a route starting from a dibromo-iodotoluene.

The introduction of a methoxy group onto an aromatic ring can be achieved through nucleophilic aromatic substitution of a halide with a methoxide source, such as sodium methoxide. chemicalbook.com This reaction is generally challenging on unactivated aryl halides and often requires harsh conditions or copper catalysis (Ullmann condensation). However, the presence of activating groups or the use of modern palladium-catalyzed cross-coupling reactions can facilitate this transformation. For instance, a dihalogenated phenol (B47542) could be synthesized first, followed by O-methylation of the hydroxyl group using a reagent like dimethyl sulfate or iodomethane, a reaction that is typically high-yielding and straightforward. chemicalbook.comresearchgate.net

Introducing a methyl group onto a halogenated intermediate can be accomplished via Friedel-Crafts alkylation, though this reaction is prone to issues like polysubstitution and rearrangement. scribd.com More controlled methods involve organometallic cross-coupling reactions, such as Suzuki or Stille couplings, where a halogenated arene is coupled with an organoboron or organotin reagent, respectively.

Modern organic synthesis has produced several novel methods for the halogenation of arenes that offer advantages in terms of mildness, selectivity, and functional group tolerance. acs.org

Catalytic Halogenation: Brønsted acid-catalyzed halogenation has been shown to be effective even for arenes containing electron-withdrawing groups, which typically deactivate the ring towards electrophilic substitution. nih.govacs.org This method often employs solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to enhance the electrophilicity of the halogenating agent. nih.govdocumentsdelivered.com

Metal-Free C-H Iodination: Strategies for the selective C-H iodination of arenes without transition metals have been developed. acs.org One such method involves using an aliphatic keto group to direct iodination to a specific C(sp²)–H bond. acs.org Other systems use elemental iodine activated by reagents like Selectfluor™ for the progressive iodination of sterically hindered benzenes. organic-chemistry.org

Halogenation via Diazonium Intermediates: Recent advancements in diazotization chemistry include the use of arene diazonium saccharin intermediates, which can be treated with an organic iodide source, offering a greener and more cost-effective alternative to traditional methods. researchgate.net Another metal-free approach allows for the one-pot conversion of anilines to aryl bromides and iodides via halogen abstraction from sources like bromotrichloromethane and diiodomethane. nih.gov

These novel methods expand the toolkit available for constructing complex molecules like this compound, potentially offering more efficient and selective pathways compared to classical approaches.

Green Chemistry Principles in the Synthesis of Halogenated Arenes

The halogenation of aromatic compounds is a fundamental transformation in organic synthesis. taylorfrancis.com However, traditional methods often employ hazardous reagents and generate significant waste, prompting the development of greener alternatives. The 12 Principles of Green Chemistry, developed by Paul Anastas and John Warner, provide a framework for sustainable chemical synthesis. sigmaaldrich.commsu.edu Key principles relevant to halogenated arene synthesis include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing catalysis over stoichiometric reagents. msu.eduepa.gov The goal is to design synthetic routes that reduce or eliminate the use and generation of substances toxic to human health and the environment. msu.edu This involves replacing dangerous elemental halogens and chlorinated solvents with safer, more sustainable alternatives. rsc.orgrsc.org

Catalytic Aerobic Bromination Systems

A significant advancement in green halogenation is the development of catalytic systems that avoid the use of stoichiometric amounts of hazardous reagents like elemental bromine. rsc.org Catalytic aerobic bromination, in particular, represents a highly sustainable approach by utilizing molecular oxygen from the air as the terminal oxidant, with the only byproduct being water. rsc.org

These systems typically involve a catalyst that facilitates the oxidation of a bromide source, such as hydrogen bromide (HBr) or a simple bromide salt, to generate a reactive brominating species in situ. rsc.org This approach minimizes the handling of highly corrosive and toxic Br₂. rsc.org Various transition metal catalysts, including those based on vanadium, molybdenum, rhodium, and palladium, have been explored for aerobic oxidation and halogenation reactions. rsc.orgvirginia.edunih.gov For instance, V(V) and Mo(VI) complexes have been effectively used as catalysts for oxidative halogenation with halide salts and an oxidizing agent. rsc.org The replacement of oxidants like hydrogen peroxide with air or oxygen is particularly desirable for enhancing safety. rsc.org

<

Table 1: Comparison of Traditional vs. Catalytic Aerobic Bromination
FeatureTraditional Bromination (e.g., with Br₂)Catalytic Aerobic Bromination
Brominating AgentStoichiometric elemental bromine (Br₂)Catalytic, generated in situ from HBr or bromide salts
OxidantNot applicableAir or molecular oxygen (O₂)
ByproductsStoichiometric HBr or other bromide wastePrimarily water
Safety ProfileHigh; involves handling toxic, corrosive Br₂Improved; avoids handling Br₂
SustainabilityLow atom economy, hazardous reagentHigh atom economy, uses a green oxidant

Sustainable Halogenation Reagents and Conditions

The pursuit of greener halogenation extends to the development and use of safer reagents and reaction conditions. taylorfrancis.com Many of these modern methods are designed to be milder, more environmentally acceptable, and offer better control over the reaction outcome. researchgate.net

Sustainable Reagents:

N-Halosuccinimides (NXS): Reagents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are safer, solid alternatives to elemental halogens. rsc.org While their atom economy can be poor due to the succinimide byproduct, their ease of handling makes them a common choice. rsc.org

Halide Salts: Simple, stable, and easy-to-handle halide salts like potassium bromide (KBr) and potassium iodide (KI) are ideal halogenating agents from a green chemistry perspective. rsc.org They are typically used in conjunction with an oxidant to generate the active halogenating species in situ. For example, KI can be used with ammonium peroxodisulfate in aqueous methanol for the iodination of activated aromatics. organic-chemistry.org

Electrochemical Methods: Electrosynthesis offers a green pathway for halogenation, using simple halide salts like sodium chloride as both the halogen source and the electrolyte. researchgate.net This method avoids the need for chemical oxidants and allows for precise control over the reaction. researchgate.net

Sustainable Conditions:

Green Solvents: The choice of solvent is critical. Modern protocols favor environmentally benign solvents. For instance, hexafluoroisopropanol (HFIP) has been shown to be a highly effective medium for regioselective halogenation with N-halosuccinimides, often without the need for an additional catalyst. organic-chemistry.orgresearchgate.net Its low boiling point also allows for easier recovery and recycling. organic-chemistry.org

Catalyst-Free and Solvent-Free Reactions: In some cases, particularly with highly activated aromatic substrates, halogenations can be performed under catalyst-free or even solvent-free conditions, significantly reducing waste and environmental impact. rsc.orgresearchgate.net

<

Table 2: Overview of Sustainable Halogenation Reagents
Reagent ClassExamplesAdvantagesNotes
N-HalosuccinimidesNBS, NIS, NCSSafer to handle than elemental halogens; solid reagentsGenerates stoichiometric amide byproduct (lower atom economy)
Halide Salts + OxidantKBr/H₂O₂, KI/(NH₄)₂S₂O₈, NaCl (electrochemical)Excellent atom economy, inexpensive and safe starting materialsRequires an external oxidant or electrical energy
Iodine MonochlorideIClEffective for iodination of some polymethylbenzenesCan lead to side-chain chlorination in certain substrates researchgate.net

Chemo- and Regiocontrol in Multi-Substituted Aromatic Synthesis

The synthesis of a specific polysubstituted benzene isomer like this compound is a significant challenge that requires precise control over both chemoselectivity (which functional group reacts) and regioselectivity (where the reaction occurs). researchgate.net The outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring. fiveable.me

In the target molecule, the methoxy (-OCH₃) and methyl (-CH₃) groups are both activating and ortho-, para-directing. The bromo (-Br) and iodo (-I) groups are deactivating but also ortho-, para-directing. A plausible synthetic strategy would start from a disubstituted precursor like 3-methylanisole and introduce the halogens sequentially.

Directing Effects: The powerful activating and ortho-, para-directing nature of the methoxy group, combined with the weaker effect of the methyl group, will dominate the regiochemistry of the initial halogenation steps.

Steric Hindrance: The positions ortho to the methoxy group are sterically hindered by the adjacent methyl group. This steric factor can be exploited to favor substitution at the less hindered para position relative to the methoxy group. fiveable.me

Order of Halogenation: The order in which the halogens are introduced is critical. For instance, introducing bromine first would yield bromo-2-methoxy-3-methylbenzene isomers. The subsequent iodination would then be directed by three substituents, leading to a complex mixture unless one position is overwhelmingly favored electronically and sterically.

Reaction Conditions: Fine-tuning reaction conditions is essential for regiocontrol. The use of specific solvents, such as HFIP, can enhance regioselectivity in halogenations with N-halosuccinimides. organic-chemistry.org Similarly, the choice of catalyst and temperature can influence the distribution of isomers. researchgate.net Achieving chemoselectivity is also vital, as the activating methoxy and methyl groups can make the ring susceptible to over-halogenation or oxidative side-reactions. rsc.org Indole-catalyzed protocols have been reported for the environmentally benign electrophilic bromination of a wide range of substrates, including those prone to oxidative side-reactions. rsc.org

<

Table 3: Directing Effects of Substituents Relevant to the Synthesis
SubstituentGroup TypeActivating/DeactivatingDirecting Effect
-OCH₃ (Methoxy)AlkoxyStrongly ActivatingOrtho, Para
-CH₃ (Methyl)AlkylActivatingOrtho, Para
-Br (Bromo)HalogenDeactivatingOrtho, Para
-I (Iodo)HalogenDeactivatingOrtho, Para

Reactivity and Mechanistic Investigations of 5 Bromo 1 Iodo 2 Methoxy 3 Methylbenzene in Organic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of both a bromine and an iodine atom on the benzene (B151609) ring of 5-Bromo-1-iodo-2-methoxy-3-methylbenzene allows for selective and sequential functionalization.

Differential Reactivity of Bromine and Iodine in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis. nih.gov The reactivity of aryl halides in this reaction generally follows the trend I > Br > Cl, a consequence of the differing carbon-halogen bond dissociation energies. This differential reactivity is exploited in the selective functionalization of polyhalogenated arenes.

In the case of this compound, the carbon-iodine bond is significantly more reactive towards the palladium catalyst than the carbon-bromine bond. This allows for a regioselective Suzuki-Miyaura coupling at the C-1 position (bearing the iodine) while leaving the C-5 position (bearing the bromine) intact. This selectivity is typically achieved under carefully controlled reaction conditions, often at lower temperatures or with specific palladium catalysts and ligands. For instance, studies on similar dihalogenated systems have shown that the choice of palladium precursor and ligands can fine-tune the selectivity of the coupling reaction. oregonstate.edu

Table 1: General Reactivity Trend in Suzuki-Miyaura Coupling
HalogenRelative ReactivityBond Dissociation Energy (kcal/mol)
Iodine (I)Highest~65
Bromine (Br)Intermediate~81
Chlorine (Cl)Lowest~97

Subsequent to the initial coupling at the C-I bond, a second Suzuki-Miyaura coupling can be performed at the less reactive C-Br bond, often requiring more forcing conditions such as higher temperatures or more active catalyst systems. This stepwise approach provides a powerful strategy for the synthesis of complex, unsymmetrically substituted aromatic compounds from a single precursor. Research on related polyhalogenated systems has demonstrated the feasibility of such sequential couplings. researchgate.netuzh.chresearchgate.net

Application in Sonogashira and Buchwald-Hartwig Coupling Reactions

The differential reactivity of the C-I and C-Br bonds in this compound extends to other important palladium-catalyzed cross-coupling reactions, including the Sonogashira and Buchwald-Hartwig amination reactions.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgresearchgate.netorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the reaction with this compound would be expected to occur selectively at the more reactive C-I bond under mild conditions. libretexts.org This allows for the introduction of an alkynyl group at the C-1 position. The remaining C-Br bond can then be subjected to a second Sonogashira coupling or another type of cross-coupling reaction to further diversify the molecule. The synthesis of biaryl alkynes often utilizes this type of selective coupling. nih.gov

The Buchwald-Hartwig amination is a method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. organic-chemistry.org This reaction has become a vital tool in medicinal chemistry and materials science. For this compound, selective amination at the C-1 position is anticipated due to the higher reactivity of the C-I bond. nih.gov This regioselectivity allows for the precise installation of an amino group, which can be a key pharmacophore in drug candidates.

Regioselective Cross-Coupling of Polyhalogenated Arenes with Identical Halogen Groups

While this compound contains different halogens, the principles of regioselective cross-coupling are also highly relevant to polyhalogenated arenes with identical halogen atoms. In such cases, regioselectivity is governed by the electronic and steric environment of each halogen. For instance, in 5-substituted-1,2,3-triiodobenzene, Buchwald-Hartwig amination and Sonogashira coupling occur preferentially at the less sterically hindered terminal C-I bonds. researchgate.net This highlights the importance of steric factors in directing the outcome of cross-coupling reactions. The substitution pattern of this compound, with a methyl group at C-3 and a methoxy (B1213986) group at C-2, would also influence the regioselectivity of reactions, even with different halogens, due to the steric bulk and electronic effects of these substituents.

Nucleophilic and Electrophilic Substitution Reactions

Beyond palladium-catalyzed reactions, the reactivity of this compound can be explored through nucleophilic and electrophilic substitution reactions.

Mechanism and Scope of Nucleophilic Displacement of Halogens

Direct nucleophilic aromatic substitution (SNAAr) on unactivated aryl halides is generally difficult and requires harsh conditions or the presence of strong electron-withdrawing groups ortho or para to the leaving group. Given the presence of electron-donating methoxy and methyl groups, this compound is not highly activated towards traditional SNAAr reactions. However, under specific conditions, such as those involving organometallic reagents or transition metal catalysis, nucleophilic displacement of the halogens can be achieved. The iodine atom, being a better leaving group, would be more susceptible to displacement than the bromine atom.

Influence of Substituents on Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The existing substituents on the benzene ring of this compound play a crucial role in determining the rate and regioselectivity of further substitution. longdom.org

The substituents can be classified based on their activating/deactivating and directing effects:

-OCH3 (methoxy): A strongly activating, ortho-, para-directing group due to its ability to donate electron density via resonance.

-CH3 (methyl): An activating, ortho-, para-directing group due to inductive electron donation and hyperconjugation. minia.edu.eg

-Br (bromo) and -I (iodo): Deactivating, yet ortho-, para-directing groups. libretexts.org They withdraw electron density inductively (deactivating) but can donate electron density through resonance (directing effect).

The combined influence of these substituents on the aromatic ring is complex. The strongly activating methoxy and methyl groups will significantly increase the electron density of the ring, making it more susceptible to electrophilic attack than benzene itself. The directing effects of the substituents will determine the position of the incoming electrophile. The positions ortho and para to the powerful activating methoxy group are highly favored. However, steric hindrance from the adjacent methyl and iodo groups will likely disfavor substitution at the C-1 and C-3 positions. The C-4 and C-6 positions are ortho and para to the activating methyl group, and also benefit from the directing influence of the halogens. Therefore, electrophilic substitution is most likely to occur at the C-4 and C-6 positions of the benzene ring. The interplay of electronic and steric effects ultimately governs the final product distribution. msu.edu

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution
SubstituentEffect on ReactivityDirecting Effect
-OCH3Strongly ActivatingOrtho, Para
-CH3ActivatingOrtho, Para
-BrDeactivatingOrtho, Para
-IDeactivatingOrtho, Para

Functional Group Interconversions and Derivatization Strategies

The presence of multiple distinct functional groups—iodo, bromo, methoxy, and methyl—on the benzene ring of this compound offers a rich platform for a variety of functional group interconversions and derivatization strategies. The differential reactivity of these groups allows for selective transformations, enabling the synthesis of complex molecular architectures.

The carbon-halogen bonds are primary sites for transformations, with the carbon-iodine bond being significantly more reactive than the carbon-bromine bond. This reactivity difference is central to selective functionalization.

Reduction: Selective reduction, or dehalogenation, of the aryl iodide in the presence of the aryl bromide is a well-established strategy. Catalytic hydrogenation is a common method where bromides are generally reduced more quickly than chlorides, a principle that extends to the greater reactivity of iodides over bromides. organic-chemistry.org Various methods can achieve this transformation with high chemoselectivity. For instance, visible-light-driven photocatalysis provides an efficient and environmentally friendly route for the reduction of aryl halides to aryl radicals, which can then be converted to the corresponding arenes. nih.govresearchgate.net Studies have shown that under specific photocatalytic conditions, an aryl-iodine bond can be chemoselectively reduced in the presence of a bromine substituent. psu.edu

Simple systems using a reductant like 2-propanol with a radical initiator can also reduce aryl iodides and bromides with high functional-group tolerance. organic-chemistry.org This allows for the targeted removal of the iodo group from this compound to yield 3-bromo-2-methoxy-5-methylanisole, or removal of both halogens to produce 2-methoxy-3-methylanisole.

Reaction TypeReagents and ConditionsTarget MoietyProductSelectivity
Selective De-iodinationPhotocatalyst (e.g., PDI), Visible Light (455 nm), Amine (e.g., Et3N), Solvent (e.g., DMF)C-I3-Bromo-2-methoxy-5-methylanisoleHigh selectivity for C-I over C-Br bond reduction. psu.edu
Catalytic HydrogenationH2, Pd/C, Neutral ConditionsC-Br1-Iodo-2-methoxy-3-methylbenzeneBromides are reduced more readily than chlorides; this method can be tuned for selectivity. organic-chemistry.org
Radical Dehalogenation2-propanol (reductant/solvent), Di-tert-butyl peroxide (initiator), Cs2CO3C-I and C-Br3-Bromo-2-methoxy-5-methylanisole or 2-Methoxy-3-methylanisoleReduces various aryl bromides and iodides, with potential for sequential reduction. organic-chemistry.org

Oxidation: The aryl iodide moiety is susceptible to oxidation to form hypervalent iodine(III) compounds, which are valuable reagents in organic synthesis. thieme-connect.com This transformation can be achieved using various oxidizing agents such as sodium perborate (B1237305) in acetic acid, m-chloroperoxybenzoic acid (m-CPBA), or Oxone. organic-chemistry.org An oxidative chlorination strategy using hydrogen peroxide in a fluorinated alcohol can convert aryl iodides into aryliodine(III) dichlorides. nih.gov The presence of electron-donating groups, like the methoxy group on the target molecule, facilitates this transformation, although it can sometimes lead to decomposition of the product. nih.gov These resulting hypervalent iodine compounds, such as (diacetoxyiodo)arenes, serve as precursors for other useful organo-λ3-iodanes like hydroxyl(tosyloxy)iodobenzene and iodosylbenzene. organic-chemistry.org This reaction would selectively occur at the iodine-bearing carbon of this compound.

The methoxy and methyl groups also present opportunities for derivatization, although they are generally less reactive than the halogen moieties under many conditions.

Reactions of the Methoxy Group: The ether linkage of the methoxy group is highly stable but can be cleaved under harsh conditions using strong acids like hydroiodic acid (HI) or boron trichloride (B1173362) (BCl₃). wikipedia.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the conjugate base (e.g., iodide ion), cleaving the methyl-oxygen bond to yield the corresponding phenol (B47542) and a methyl halide. wikipedia.orgvaia.com Applying this to this compound would produce 4-bromo-2-iodo-6-methylphenol. The methoxy group also acts as a powerful ortho-, para-directing group in electrophilic aromatic substitutions due to its strong electron-donating mesomeric effect, which enriches the electron density of the aromatic ring. wikipedia.orglibretexts.org

Reactions of the Methyl Group: The C-H bonds of the methyl group are benzylic and thus weaker than typical alkane C-H bonds, making them susceptible to free radical reactions. wikipedia.org For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN can lead to benzylic bromination, converting the methyl group to a bromomethyl group. wikipedia.org This would transform the starting compound into 5-bromo-3-(bromomethyl)-1-iodo-2-methoxybenzene. Furthermore, the methyl group can undergo oxidation to a carboxylic acid using strong oxidizing agents like potassium permanganate, or to an aldehyde using milder reagents like chromyl chloride (in the Étard reaction). wikipedia.org

Organometallic Chemistry and C-H Activation

The halogen substituents are key handles for engaging in organometallic chemistry, while the inherent C-H bonds of the aromatic ring can be targeted through modern C-H activation strategies.

Organometallic reagents, such as Grignard or organolithium reagents, are powerful tools for forming new carbon-carbon bonds. Their formation from aryl halides is a standard procedure. libretexts.org Given the hierarchy of halogen reactivity (I > Br > Cl), it is possible to selectively form an organometallic reagent from this compound. libretexts.org

Reaction with magnesium metal in an ether solvent like THF would preferentially occur at the more reactive carbon-iodine bond, leading to the formation of the Grignard reagent (2-Bromo-6-methoxy-5-methylphenyl)magnesium iodide. msu.eduyoutube.com Similarly, reaction with two equivalents of lithium metal would yield the corresponding organolithium species. libretexts.org

Organometallic ReagentPrecursorReagents and ConditionsKey Feature
Grignard ReagentThis compoundMg(0), Dry Ether (e.g., THF, Diethyl ether)Selective formation at the C-I bond due to higher reactivity over the C-Br bond. libretexts.orgmsu.edu
Organolithium ReagentThis compound2 eq. Li(0), Dry Alkane or Ether SolventSelective formation at the C-I bond. Reagents are generally more reactive than Grignards. libretexts.org

These newly formed organometallic reagents are potent nucleophiles and strong bases. libretexts.orgucalgary.ca They can react with a wide array of electrophiles. For example, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. youtube.com Reaction with carbon dioxide followed by an acidic workup produces a carboxylic acid. However, their strong basicity precludes their use with substrates containing acidic protons (like alcohols, amines, or carboxylic acids), as a simple acid-base reaction would occur instead. libretexts.org

Direct C-H functionalization has emerged as a powerful method for modifying aromatic rings without pre-functionalization. nih.gov While directing groups are often used to control regioselectivity, typically favoring the ortho position, recent advances allow for functionalization at more remote sites. thieme.deacs.org

For anisole (B1667542) derivatives, the methoxy group is a strong ortho-, para-director. However, in the context of palladium-catalyzed C-H functionalization, specialized ligands can override this innate preference. For instance, the use of S,O-ligands in palladium catalysis has been shown to promote C–H olefination reactions, with site-selectivity controlled by electronic factors, favoring the most electron-rich position. acs.org Other strategies, such as palladium/norbornene catalysis, have been developed to achieve meta-C–H arylation of anisole derivatives, reversing the typical ortho/para selectivity. thieme.de

In this compound, the C-H bond is located at the C4 position. The directing effects of the substituents would be:

-OCH₃ (at C2): Strong ortho-, para-director (activates C1, C3, C5; C1 and C3 are blocked).

-CH₃ (at C3): Weak ortho-, para-director (activates C2, C4, C6; C2 is blocked).

-Br (at C5): Weak ortho-, para-director (deactivating).

-I (at C1): Weak ortho-, para-director (deactivating).

Considering these influences, the C4 and C6 positions are the most likely sites for electrophilic attack or metal-catalyzed C-H activation. The development of specific catalytic systems based on noncovalent interactions or tailored ligands could potentially enable selective functionalization at the sole available C-H position (C4). nih.gov

Applications of 5 Bromo 1 Iodo 2 Methoxy 3 Methylbenzene As a Synthetic Building Block and in Advanced Materials

Precursor in Complex Organic Molecule Synthesis

The strategic placement of reactive sites on the benzene (B151609) ring of 5-Bromo-1-iodo-2-methoxy-3-methylbenzene makes it an ideal starting material for the synthesis of intricate organic molecules. Its utility spans the construction of polycyclic systems, the assembly of molecules with defined three-dimensional structures, and as an intermediate in the formation of scaffolds for biologically relevant compounds.

Construction of Polycyclic Aromatic Compounds

The synthesis of polycyclic aromatic compounds (PACs) often relies on the formation of new carbon-carbon bonds to build additional rings onto an existing aromatic core. The presence of both iodo and bromo substituents on this compound allows for regioselective cross-coupling reactions. Typically, the carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity can be exploited to introduce an aryl or alkyl group at the 1-position, followed by a subsequent coupling reaction at the 5-position to construct a new ring system. For instance, a Suzuki or Stille coupling at the iodo-substituted position, followed by an intramolecular cyclization reaction, can lead to the formation of fused aromatic rings.

Assembly of Stereochemically Defined Structures

While the aromatic ring itself is planar, this compound can be a crucial component in the synthesis of larger molecules with specific stereochemistry. The substituents on the ring can influence the conformation of the molecule and direct the approach of reagents in subsequent reactions. For example, the methoxy (B1213986) group can act as a directing group in ortho-metalation reactions, allowing for the introduction of functional groups at specific positions, which can then be elaborated into chiral centers. Furthermore, by participating in reactions that form new stereocenters, such as asymmetric catalysis, this building block can be incorporated into complex, stereochemically defined structures.

Synthesis of Bioactive Scaffolds (as Intermediates)

Halogenated aromatic compounds are common intermediates in the synthesis of pharmaceuticals and other biologically active molecules. this compound serves as a versatile scaffold that can be modified to produce a wide array of derivatives. The bromine and iodine atoms can be replaced with various functional groups through nucleophilic substitution or cross-coupling reactions, providing access to a diverse range of chemical structures. Research into compounds with similar substitution patterns has indicated potential for biological activity, suggesting that derivatives of this compound could serve as intermediates for novel therapeutic agents. The unique electronic environment created by the combination of electron-donating (methoxy, methyl) and electron-withdrawing (halogens) groups can influence the interactions of the final compounds with biological targets.

Role in the Synthesis of Biaryl Derivatives

Biaryl units are prevalent structural motifs in many functional materials, natural products, and pharmaceuticals. The ability to selectively form carbon-carbon bonds between two aromatic rings is a cornerstone of modern organic synthesis, and this compound is well-suited for this purpose.

Strategies for Carbon-Carbon Bond Formation via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds. nih.govresearchgate.net The differential reactivity of the C-I and C-Br bonds in this compound allows for a stepwise approach to the synthesis of unsymmetrical biaryl compounds. The more labile C-I bond can be selectively coupled with an organometallic reagent (e.g., a boronic acid in a Suzuki coupling) under milder conditions, leaving the C-Br bond intact for a subsequent, different coupling reaction. nih.govresearchgate.net

Copper-catalyzed cross-coupling reactions also offer a viable strategy for forming C-C and C-heteroatom bonds. researchgate.net These methods can sometimes provide complementary reactivity to palladium-catalyzed systems and may be more cost-effective. The choice of catalyst, ligands, base, and solvent is crucial in controlling the selectivity and efficiency of these transformations. researchgate.netresearchgate.net Iron-catalyzed cross-coupling reactions have also emerged as a more sustainable alternative for certain C-C bond formations. nih.gov

Table 1: Overview of Cross-Coupling Strategies

Coupling ReactionCatalyst System (Typical)Reactive Site PreferenceNotes
Suzuki CouplingPalladium(0) complexes with phosphine (B1218219) ligandsC-I > C-BrHighly versatile and tolerant of many functional groups. nih.govresearchgate.net
Stille CouplingPalladium(0) complexesC-I > C-BrUses organotin reagents.
Heck CouplingPalladium catalystsC-I > C-BrForms a new carbon-carbon bond with an alkene.
Sonogashira CouplingPalladium and Copper co-catalysisC-I > C-BrCouples with a terminal alkyne.
Ullmann CouplingCopper catalystsCan be tuned by reaction conditionsOften used for biaryl ether synthesis but can also form C-C bonds. researchgate.net
Kumada CouplingNickel or Palladium catalystsC-I ≈ C-BrEmploys Grignard reagents. nih.gov

Engineering of Aromatic Systems for Specific Applications

The ability to selectively functionalize the aromatic ring of this compound allows for the precise engineering of its electronic and steric properties. By introducing different aryl groups at the 1- and 5-positions, the torsional angle between the aromatic rings can be controlled, which is a critical parameter in the design of materials with specific optical and electronic properties, such as organic light-emitting diodes (OLEDs). The methoxy and methyl groups also play a role in modulating the electronic nature of the aromatic system, influencing properties like the HOMO-LUMO gap and charge transport characteristics. This makes derivatives of this compound of interest in the field of materials science for applications in organic electronics.

Potential in Material Science and Chemical Engineering

The strategic placement of electron-donating and electron-withdrawing groups, alongside reactive halogen sites, makes this compound a valuable component in the design of novel functional materials.

Design and Synthesis of Conductive Polymers and Organic Electronic Materials

While direct research on this compound in conductive polymers is limited, the application of structurally similar halogenated aromatic compounds provides a strong indication of its potential. The presence and positioning of halogen atoms are critical in tuning the electronic properties of organic materials, a key factor in the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The bromine and iodine atoms in this compound can significantly influence the electronic characteristics of resulting polymers. These halogens can be leveraged in cross-coupling reactions, a cornerstone of modern polymer synthesis, to create extended π-conjugated systems necessary for electrical conductivity. The differential reactivity of the C-Br and C-I bonds allows for selective, stepwise functionalization, offering precise control over the final polymer architecture. This control is crucial for tailoring the band gap, charge carrier mobility, and other electronic parameters of the material.

For instance, the electron-withdrawing nature of the halogens, combined with the electron-donating effect of the methoxy and methyl groups, creates a unique electronic environment on the benzene ring. This electronic push-pull effect can be exploited to design polymers with specific charge-transport properties. The table below illustrates the characteristics of related halogenated compounds, suggesting the potential roles of the functional groups in this compound.

Compound NameKey Structural FeaturesPotential Application Insights
5-Bromo-1-chloro-2-iodo-3-methoxybenzenePresence of multiple halogens (Br, Cl, I) and a methoxy group.Explored for potential in organic electronic materials like OLEDs and OPVs due to enhanced electronic properties from halogens.
5-Bromo-1,3-dichloro-2-methylbenzeneDichloro substitution and a methyl group.Enhanced thermal stability from dichloro substitution, suitable for agrochemical intermediates.

This table is generated based on data for structurally similar compounds to infer the potential of this compound.

Precursors for Specialty Chemicals

The chemical reactivity of this compound makes it an excellent precursor for the synthesis of a variety of specialty chemicals. The presence of two different halogen atoms (bromine and iodine) with distinct reactivities allows for selective transformations, a highly desirable feature in organic synthesis.

The carbon-iodine bond is generally more reactive than the carbon-bromine bond in cross-coupling reactions such as Suzuki, Stille, and Sonogashira reactions. This differential reactivity enables chemists to introduce a functional group at the iodo-position while leaving the bromo-position intact for a subsequent reaction. This stepwise functionalization is a powerful tool for building complex molecular architectures, which are often required for pharmaceuticals, agrochemicals, and other high-value chemical products.

Furthermore, the methoxy and methyl groups can be chemically modified. The methoxy group, for example, can be cleaved to a hydroxyl group, which can then be used for further derivatization. The methyl group can also undergo various transformations. This multi-functional nature of this compound makes it a versatile starting material for a wide range of target molecules.

In-Depth Theoretical and Computational Analysis of this compound Remains Unexplored in Publicly Available Scientific Literature

A thorough investigation into existing scientific literature reveals a significant gap in the theoretical and computational analysis of the chemical compound This compound . Despite extensive searches for dedicated research on its electronic structure, molecular orbitals, and reaction mechanisms, no specific studies detailing these properties for this particular molecule could be located.

The inquiry sought to populate a detailed article outline covering advanced computational chemistry topics, including Frontier Molecular Orbitals (HOMO-LUMO) analysis, electrostatic potential surfaces, and Density Functional Theory (DFT) based mechanistic elucidations. Such studies are fundamental to understanding a molecule's reactivity, stability, and potential for use in chemical synthesis. For instance, the analysis of HOMO and LUMO energy levels provides critical insights into how a molecule will interact with other reagents, with the energy gap between them indicating its chemical reactivity and kinetic stability.

Similarly, mapping the electrostatic potential surface is crucial for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps predict how it will be approached by electrophiles or nucleophiles. Furthermore, DFT calculations are a powerful tool for mapping reaction coordinates, analyzing transition states, and predicting the regioselectivity of reactions like electrophilic aromatic substitution—a key aspect of the requested analysis.

Consequently, due to the absence of specific research findings, it is not possible to provide a scientifically accurate and detailed article on the theoretical and computational investigations of this compound as outlined. The creation of data tables and detailed research findings is contingent on the existence of primary research, which appears to be unavailable at this time. This highlights a potential area for new research within the field of computational chemistry.

Theoretical and Computational Investigations of 5 Bromo 1 Iodo 2 Methoxy 3 Methylbenzene

Computational Design of Novel Reactions and Catalytic Systems

The strategic design of novel reactions and the optimization of catalytic systems for specific substrates like 5-Bromo-1-iodo-2-methoxy-3-methylbenzene are increasingly driven by computational chemistry. These theoretical approaches allow for the in silico exploration of reaction pathways and catalyst performance, which can significantly accelerate experimental discovery and enhance reaction efficiency.

A primary tool in this area is Density Functional Theory (DFT), which is employed to investigate the electronic structure and reactivity of molecules. For a di-halogenated compound such as this compound, DFT calculations can predict which of the carbon-halogen bonds (C-Br vs. C-I) is more susceptible to cleavage in a given reaction. This is often achieved by calculating the bond dissociation energies (BDEs). beilstein-journals.orgnih.govnih.gov Generally, the C-I bond is weaker and more readily undergoes oxidative addition in palladium-catalyzed cross-coupling reactions, a crucial first step in many synthetic transformations. youtube.com

Computational models can be used to screen potential catalysts and reaction conditions. For instance, in designing a Suzuki-Miyaura coupling reaction, various palladium catalysts with different phosphine (B1218219) ligands can be modeled to determine which combination provides the lowest activation energy for the reaction with this compound. nih.govnih.govrsc.org These calculations can guide the selection of the optimal catalyst, base, and solvent, thereby minimizing the need for extensive experimental screening.

The table below illustrates a hypothetical DFT study comparing the activation energies for the oxidative addition step of a Suzuki-Miyaura reaction at the C-I and C-Br positions of this compound with different palladium catalysts.

Catalyst System (Pd(0)L2)Ligand (L)Calculated Activation Energy for C-I Cleavage (kcal/mol)Calculated Activation Energy for C-Br Cleavage (kcal/mol)Predicted Regioselectivity
Pd(PPh3)4Triphenylphosphine18.525.2C-I
Pd(PCy3)2Tricyclohexylphosphine17.124.0C-I
Pd(dppf)Cl2dppf19.026.1C-I

Furthermore, computational methods can aid in the design of entirely new reaction pathways. By simulating the interaction of this compound with various reagents and under different conditions, it is possible to identify novel transformations that may not be intuitively obvious. This can lead to the discovery of new synthetic routes to complex molecules where this compound serves as a key building block.

Machine learning, trained on datasets from high-throughput experiments and computational chemistry, is also emerging as a powerful tool for predicting reaction outcomes. By inputting molecular descriptors for this compound and potential reaction partners, a machine learning model could predict the yield of a desired product under a variety of catalytic conditions. This predictive capability can guide the design of highly efficient and selective reactions.

The following table provides a hypothetical example of how computational modeling could be used to optimize the conditions for a cross-coupling reaction involving this compound.

ParameterCondition ACondition BCondition CPredicted Yield (%)
CatalystPd(PPh3)4Pd(PCy3)2Pd(dppf)Cl2A: 65%B: 88%C: 72%
BaseK2CO3Cs2CO3K3PO4
SolventToluene/H2ODioxane/H2OTHF
Temperature (°C)1008090

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 1 Iodo 2 Methoxy 3 Methylbenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

High-resolution NMR spectroscopy is a cornerstone for determining the precise connectivity and spatial arrangement of atoms in 5-Bromo-1-iodo-2-methoxy-3-methylbenzene. Both ¹H and ¹³C NMR provide critical data for confirming the substitution pattern on the benzene (B151609) ring.

In the ¹H NMR spectrum, two aromatic protons would be expected to appear as distinct signals, likely doublets due to coupling with each other. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The electron-withdrawing bromine and iodine atoms will deshield nearby protons, shifting them downfield, while the electron-donating methoxy (B1213986) and methyl groups will have a shielding effect. stackexchange.com The methoxy and methyl groups will each exhibit a singlet, with integrations corresponding to three protons each.

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the six aromatic carbons, the methoxy carbon, and the methyl carbon. The chemical shifts of the aromatic carbons are significantly affected by the attached halogen atoms, with the carbon attached to iodine showing a particularly characteristic shift. rsc.org The carbon atoms bonded directly to the bromine, iodine, methoxy, and methyl groups are quaternary and will not appear in a DEPT-135 spectrum, which helps in their assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on additive rules and data from similar compounds. Actual experimental values may vary.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-I - ~95-105
C2-OCH₃ - ~155-160
C3-CH₃ - ~130-135
C4-H ~7.4-7.6 ~130-135
C5-Br - ~115-120
C6-H ~7.6-7.8 ~140-145
-OCH₃ ~3.8-4.0 (s, 3H) ~55-60
-CH₃ ~2.2-2.4 (s, 3H) ~20-25

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign all proton and carbon signals and confirm the substitution pattern, a suite of 2D NMR experiments is essential. slideshare.netscience.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show a cross-peak between the two aromatic protons (H4 and H6), confirming their through-bond coupling relationship. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. youtube.com It would show cross-peaks connecting the H4 signal to the C4 signal, H6 to C6, the methoxy protons to the methoxy carbon, and the methyl protons to the methyl carbon. This is crucial for assigning the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for assigning quaternary carbons. libretexts.org For instance, the methyl protons (-CH₃ at C3) would be expected to show correlations to C2, C3, and C4. The methoxy protons (-OCH₃ at C2) would correlate to C2. The aromatic proton H4 would show correlations to C2, C3, C5, and C6, while H6 would correlate to C1, C2, and C5. These correlations provide an unambiguous map of the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. columbia.edulibretexts.org A key NOESY correlation would be expected between the methoxy protons and the methyl protons, as well as between the methoxy protons and the H6 proton, confirming their spatial proximity on the ring.

Investigation of Rotational Barriers and Conformations (if applicable to derivatives)

The rotation of the methoxy and methyl groups around their respective C-O and C-C bonds is not entirely free and is subject to rotational barriers. These barriers are influenced by steric hindrance from adjacent bulky substituents like iodine and bromine, as well as electronic effects. rsc.org

Variable Temperature (VT) NMR spectroscopy is the primary technique used to study these dynamic processes. nih.govgac.edumontana.edu By recording ¹H NMR spectra at different temperatures, one can observe changes in the line shape of the signals. At low temperatures, if the rotation is slow on the NMR timescale, distinct signals for different conformers might be observed. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. By analyzing the line shape at the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. For derivatives of this compound, particularly those with additional bulky groups, these rotational barriers could be significant enough to be measured by VT-NMR.

Single Crystal X-ray Diffraction for Solid-State Structure and Supramolecular Interactions

Analysis of Halogen Bonding Features

In the solid state, molecules of this compound are likely to engage in significant supramolecular interactions, particularly halogen bonding. nih.govfurman.edu Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. bohrium.com Iodine, being highly polarizable, is an excellent halogen bond donor. furman.edu

In the crystal lattice of the title compound, several types of halogen bonds are plausible:

I···O interactions: The iodine atom on one molecule could interact with the oxygen atom of the methoxy group on a neighboring molecule. These I···O contacts are a well-documented type of halogen bond. rsc.orgacs.org

I···Br interactions: The iodine atom could also interact with the bromine atom of an adjacent molecule.

Br···O interactions: The bromine atom can also act as a halogen bond donor, interacting with the methoxy oxygen.

The analysis of the crystal packing would focus on the distances and angles of these contacts. A halogen bond is typically identified when the distance between the donor (I or Br) and acceptor (O, Br) is shorter than the sum of their van der Waals radii, and the C-X···A (where X = I, Br; A = O, Br) angle is close to 180°. researchgate.net

Table 2: Typical Halogen Bond Parameters in Organohalogen Compounds Note: Data derived from studies on related crystalline structures.

Interaction Type Typical Distance (Å) % Shorter than vdW Sum C-X···A Angle (°)
C-I···O 2.75 - 3.10 10-20% 160-180°
C-I···Br 3.50 - 3.80 5-15% 160-180°
C-Br···O 2.90 - 3.20 5-15% 150-175°

Crystalline Phase Identification

The SCXRD experiment unequivocally determines the crystal system (e.g., monoclinic, orthorhombic), space group (e.g., P2₁/c), and unit cell parameters (a, b, c, α, β, γ) of the crystalline solid. researchgate.net This information serves as a unique fingerprint for the specific crystalline phase (polymorph) of this compound. This is crucial for materials science and pharmaceutical applications where different polymorphs can have different physical properties.

Advanced Mass Spectrometry Techniques (e.g., High-Resolution MS, Ion Mobility MS) for Fragmentation Pathway Studies

Mass spectrometry (MS) provides information about the molecular weight and elemental formula of a compound and its fragments. youtube.com

For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of the molecular ion and its fragments with high precision, which allows for the unambiguous calculation of their elemental formulas. nih.govarxiv.org

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several pathways: miamioh.edu

Loss of Iodine: Cleavage of the C-I bond, the weakest bond, would be a major fragmentation pathway, leading to a prominent [M-I]⁺ peak.

Loss of Bromine: Cleavage of the C-Br bond would result in an [M-Br]⁺ peak.

Loss of Methyl Radical: α-cleavage can lead to the loss of a methyl radical (·CH₃) from the methoxy group or the C3 position, resulting in [M-15]⁺.

Loss of Methoxy Radical: Loss of ·OCH₃ would give an [M-31]⁺ fragment.

Ion Mobility Mass Spectrometry (IM-MS) adds another dimension of separation. It separates ions based on their size, shape, and charge as they drift through a gas-filled chamber. azom.comnih.gov This technique is particularly powerful for separating isomeric or isobaric ions that cannot be distinguished by mass alone. nih.govresearchgate.net For derivatives of this compound, IM-MS could be used to differentiate between positional isomers by their distinct collision cross-sections (CCS), providing an additional layer of structural confirmation. rsc.org

Table 3: Predicted Key Fragments in the High-Resolution Mass Spectrum Note: m/z values are calculated for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹²⁷I, ¹⁶O).

Fragment Ion Proposed Formula Calculated Exact Mass (m/z) Fragmentation Pathway
[M]⁺ C₈H₈BrIO 341.8803 Molecular Ion
[M-CH₃]⁺ C₇H₅BrIO 326.8647 Loss of methyl radical
[M-OCH₃]⁺ C₇H₅BrI 310.8698 Loss of methoxy radical
[M-Br]⁺ C₈H₈IO 262.9619 Loss of bromine radical
[M-I]⁺ C₈H₈BrO 214.9786 Loss of iodine radical
[M-I-CO]⁺ C₇H₈Br 182.9836 Loss of I followed by CO

Surface-Sensitive Spectroscopies (e.g., XPS) for Catalyst Characterization (if relevant to compound's synthesis/reactions on surfaces)

The synthesis and subsequent reactions of this compound, a highly functionalized aromatic compound, frequently rely on heterogeneous catalysis. Palladium-catalyzed cross-coupling reactions, for instance, are common methods for forming new carbon-carbon or carbon-heteroatom bonds at the iodo- and bromo-substituted positions. The efficacy, selectivity, and longevity of the solid-supported catalysts used in these transformations are critically dependent on the physical and chemical state of the catalyst's surface. Surface-sensitive spectroscopic techniques, particularly X-ray Photoelectron Spectroscopy (XPS), are indispensable tools for characterizing these catalytic surfaces, providing crucial insights into the factors that govern their performance.

X-ray Photoelectron Spectroscopy is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 0 to 10 nanometers of a material's surface. youtube.com The technique works by irradiating a material with X-rays, which causes the emission of core-level electrons. youtube.com The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be determined. youtube.com Each element has a unique set of binding energies, allowing for elemental identification. youtube.com Furthermore, shifts in these binding energies, known as chemical shifts, provide detailed information about the oxidation state and local chemical environment of the atoms. youtube.com

In the context of catalysts used for reactions involving this compound, such as a palladium catalyst supported on carbon, silica, or alumina, XPS analysis is pivotal both before and after the catalytic cycle.

Catalyst Preparation and Pre-reaction Characterization:

Prior to a catalytic reaction, XPS is employed to verify the successful deposition of the active catalytic species (e.g., palladium) onto the support material. Key information obtained includes:

Elemental Composition and Loading: Survey scans in XPS provide the elemental composition of the catalyst's surface, confirming the presence of the active metal (e.g., Pd), the support elements (e.g., C, O, Si), and any promoters or other additives. The relative peak intensities can be used to quantify the surface concentration of the catalyst.

Oxidation State of the Active Metal: High-resolution XPS scans of the core levels of the catalytic metal are crucial. For a palladium catalyst, the Pd 3d region is of particular interest. The binding energy of the Pd 3d peaks can distinguish between the metallic state (Pd(0)), which is often the active species in cross-coupling reactions, and oxidized states such as Pd(II) or Pd(IV). This is critical, as the oxidation state of the precursor used for catalyst preparation may differ from the final state after deposition and activation procedures.

Dispersion of the Catalyst: While XPS itself is not a direct imaging technique for dispersion, it can provide indirect evidence. A high surface concentration of the active metal relative to the bulk concentration can suggest good dispersion.

Post-reaction Catalyst Characterization:

Analyzing the catalyst after a reaction involving this compound can reveal mechanisms of deactivation or changes in the catalyst's nature.

Changes in Oxidation State: The catalytic cycle of cross-coupling reactions involves changes in the oxidation state of the metal center (e.g., oxidative addition and reductive elimination). Post-reaction XPS analysis can reveal the resting state of the catalyst and identify if irreversible oxidation has occurred, which could lead to deactivation. For instance, a significant increase in the proportion of Pd(II) on the surface after a reaction could indicate catalyst oxidation.

Surface Poisoning: The presence of the reactants, products, or byproducts on the catalyst surface can be detected by XPS. For example, the adsorption of the halogenated substrate or the resulting product could lead to site blocking. The appearance or increased intensity of Br 3d and I 3d signals on the used catalyst surface could indicate the adsorption of the reactant or byproducts.

Leaching and Agglomeration: While XPS is surface-sensitive, a decrease in the relative signal intensity of the active metal after a reaction can suggest that leaching of the metal into the reaction mixture has occurred. Conversely, changes in the peak shape or binding energy might hint at the agglomeration of metal nanoparticles, a common deactivation pathway.

Relevance to Halogenated Aromatic Compounds:

The presence of multiple halogen substituents on the benzene ring of this compound makes the interaction with the catalyst surface a key factor in the reaction's success. The strength and nature of the adsorption of the halobenzene derivative onto the catalyst surface can influence reaction rates and selectivity. Studies on the adsorption of simpler halobenzenes, such as bromobenzene, on metal surfaces have shown that the orientation and bonding are dependent on factors like surface structure and coverage. rsc.org The interaction of the bromine and iodine atoms with the catalytic surface can be probed indirectly through the changes observed in the catalyst's electronic structure via XPS.

The electron-donating methoxy group and electron-withdrawing halogen atoms create a specific electronic profile for this compound. This electronic structure influences its interaction with the catalyst. XPS can be used to study how the electronic properties of the catalyst surface (e.g., the electron density on the active metal sites) correlate with catalytic activity and selectivity for reactions involving this substrate. rsc.org

For example, in a hypothetical scenario where a supported nickel single-atom catalyst is used for a cross-coupling reaction with this compound, XPS would be essential. It would be used to confirm that the nickel remains as atomically dispersed single atoms (Ni(II) state, for instance) after the reaction, a key factor for maintaining high catalytic efficiency. acs.org Any shift towards a metallic Ni(0) state could indicate the formation of nanoparticles and a change in the catalytic properties. acs.org

The table below summarizes the key applications of XPS in the characterization of a hypothetical Pd/C catalyst used in a Suzuki coupling reaction of this compound.

Analysis Stage XPS Measurement Information Gained Relevance to Catalysis
Pre-reaction Survey ScanElemental composition of the surfaceConfirms presence of Pd and support material
High-resolution Pd 3d ScanOxidation state of palladium (e.g., Pd(0) vs. Pd(II))Determines the initial state of the active species
High-resolution C 1s ScanNature of the carbon support (e.g., graphitic, oxidized)Characterizes the support material
Post-reaction Survey ScanChanges in elemental composition, presence of Br, IDetects surface poisoning by reactants/byproducts
High-resolution Pd 3d ScanChanges in palladium oxidation stateInvestigates catalyst deactivation through oxidation
Comparison of Pd signal intensityRelative change in surface Pd concentrationIndicates potential metal leaching or agglomeration

Future Perspectives and Research Challenges for 5 Bromo 1 Iodo 2 Methoxy 3 Methylbenzene

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of polyhalogenated aromatic compounds often involves multi-step procedures with harsh reagents and the generation of significant waste. A primary future challenge lies in developing more efficient and sustainable synthetic routes to 5-Bromo-1-iodo-2-methoxy-3-methylbenzene and its derivatives. This involves adhering to the principles of green chemistry, such as improving atom economy, utilizing safer solvents, and employing catalytic methods. nih.gov

Future research should focus on enzymatic halogenation and dehalogenation reactions, which offer high selectivity under mild conditions. nih.gov The use of greener solvents, such as anisole (B1667542) itself, is another promising avenue to explore for reactions like hydroformylation and the synthesis of hole-transport materials for perovskite solar cells. uni-muenchen.demdpi.com The development of catalytic systems that can be recycled and reused will also be crucial in minimizing the environmental impact of synthesizing this and similar compounds. researchgate.net

Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Approaches

FeatureTraditional SynthesisFuture Sustainable Synthesis
Reagents Stoichiometric and often hazardous reagents (e.g., excess strong acids, halogenating agents).Catalytic amounts of reusable catalysts (e.g., metal-based, organocatalysts, enzymes). researchgate.net
Solvents Often chlorinated or other toxic organic solvents.Green solvents like water, supercritical CO2, or bio-derived solvents such as anisole. uni-muenchen.demdpi.com
Energy Input Often requires high temperatures and pressures.Milder reaction conditions, potentially utilizing photochemical or microwave-assisted synthesis.
Byproducts Significant generation of inorganic salts and other waste products.Minimal byproduct formation, with byproducts being benign (e.g., water).
Atom Economy Generally low.High atom economy, maximizing the incorporation of reactant atoms into the final product.

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of the carbon-halogen and carbon-hydrogen bonds in this compound opens up a plethora of possibilities for novel reaction pathways. A key area of future research will be the exploration of innovative catalytic systems to selectively functionalize this molecule.

Transition metal-catalyzed C-H activation is a powerful tool for the direct formation of new bonds without the need for pre-functionalized substrates. nih.govoup.com Developing catalytic systems, for instance, based on rhodium(III) or gold(I), that can selectively activate a specific C-H bond in the presence of the bromo and iodo substituents would be a significant breakthrough. oup.comnih.gov Furthermore, recent advances in cross-coupling reactions of polyhalogenated arenes offer pathways to introduce a variety of substituents with high selectivity. rsc.orgacs.org The development of orthogonal catalytic systems, where different metal catalysts selectively activate different carbon-halogen bonds, would enable the stepwise and controlled construction of highly complex molecules from this single building block. researchgate.net

Unraveling Complex Mechanistic Details through Integrated Experimental and Computational Studies

A deep understanding of the reaction mechanisms is paramount for the rational design of new synthetic methods and for controlling the outcome of reactions involving this compound. The interplay of electronic and steric effects from the four different substituents on the benzene (B151609) ring makes predicting its reactivity challenging.

Future research must integrate experimental studies with computational modeling to unravel these complex mechanistic details. hilarispublisher.com For instance, the "halogen dance" reaction, an isomerization process where a halogen atom migrates to a different position on the aromatic ring, is a known phenomenon in polyhalogenated compounds and could be a competing pathway in reactions of this substrate. ias.ac.inwhiterose.ac.ukresearchgate.netbeilstein-archives.orgresearchgate.netnrel.gov Density Functional Theory (DFT) calculations can be employed to model the potential energy surfaces of various reaction pathways, identify transition states, and predict the most likely products. whiterose.ac.ukresearchgate.netbeilstein-archives.org These computational predictions can then be validated through carefully designed experiments, such as kinetic studies and the isolation and characterization of reaction intermediates. hilarispublisher.com Such integrated studies will provide invaluable insights into the factors governing regioselectivity and reactivity.

Table 2: Potential Mechanistic Pathways for Investigation

Reaction TypeKey Mechanistic QuestionsPotential Investigative Tools
Cross-Coupling What is the order of reactivity of the C-I vs. C-Br bond? How do the methoxy (B1213986) and methyl groups influence this reactivity?Kinetic competition experiments, in-situ reaction monitoring (e.g., NMR, IR), DFT calculations of oxidative addition barriers.
C-H Activation Which C-H bond is most susceptible to activation? Can directing groups override the inherent electronic preferences?Isotope labeling studies (e.g., with deuterium), isolation of organometallic intermediates, computational modeling of C-H activation pathways. nih.gov
Halogen Dance Under what conditions (e.g., base, temperature) does halogen migration occur? What is the mechanism of the halogen transfer?Trapping experiments with electrophiles, spectroscopic identification of isomeric products, DFT modeling of transition states for halogen migration. ias.ac.inwhiterose.ac.ukresearchgate.netbeilstein-archives.orgresearchgate.netnrel.gov
Electrophilic Aromatic Substitution Where will an incoming electrophile substitute? How do the existing substituents direct the incoming group?Product distribution analysis under various reaction conditions, computational prediction of regioselectivity using models like RegioSQM20. nih.govd-nb.info

Expansion of Applications in Niche Areas of Organic Synthesis and Functional Materials

The unique substitution pattern of this compound makes it a valuable building block for the synthesis of complex organic molecules with potential applications in niche areas. hilarispublisher.com The presence of two different halogens allows for sequential and site-selective cross-coupling reactions, enabling the construction of intricate molecular architectures that would be difficult to access through other means.

In the field of materials science, polycyclic aromatic hydrocarbons (PAHs) derived from such building blocks are of interest for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). acs.orgresearchgate.net The bromo and iodo groups can be converted into various other functional groups to tune the electronic and photophysical properties of the resulting materials. ed.ac.uknih.gov For example, this compound could serve as a precursor for the synthesis of novel donor-acceptor materials with applications in organic photovoltaics. ed.ac.uknih.gov

Addressing Challenges in Regioselective Control in Complex Polyhalogenated Systems

The most significant challenge in the chemistry of this compound, and polyhalogenated aromatics in general, is achieving high regioselectivity in their functionalization. mdpi.com The presence of multiple, electronically and sterically distinct substituents makes it difficult to predict and control where a reaction will occur.

Future research will need to focus on developing highly selective catalysts and reaction conditions. This could involve the use of sterically demanding ligands that can differentiate between the various reactive sites on the aromatic ring. nih.govresearchgate.net Computational models that can accurately predict the regioselectivity of electrophilic aromatic substitution and other reactions will be invaluable tools for guiding synthetic efforts. nih.govd-nb.infoacs.org The development of machine learning models, trained on large datasets of reaction outcomes, also holds promise for predicting the regioselectivity of complex reactions. rsc.orgresearchgate.net Overcoming the challenge of regioselective control will unlock the full potential of this compound as a versatile building block in organic synthesis.

Q & A

Basic Research Question

  • X-ray crystallography : Resolves halogen positioning and steric interactions. For example, a related compound (5-Bromo-2-iodo-1,3-dimethylbenzene) was confirmed via single-crystal X-ray diffraction (R factor = 0.059), revealing a planar aromatic core with C–I and C–Br bond lengths of 2.10 Å and 1.89 Å, respectively .
  • Multinuclear NMR : ¹H NMR identifies methoxy (δ 3.8–4.0 ppm) and methyl (δ 2.3–2.5 ppm) groups, while ¹³C NMR distinguishes halogenated carbons (e.g., C-I at δ 90–100 ppm).
  • High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₈H₈BrIO, expected m/z 329.88) .

How can researchers resolve contradictions in reported reactivity of halogenated aromatic compounds under cross-coupling conditions?

Advanced Research Question
Discrepancies in catalytic efficiency (e.g., Pd vs. Cu catalysts) or side reactions (e.g., dehalogenation) may arise due to:

  • Substituent electronic effects : Electron-donating methoxy groups can reduce oxidative addition rates in Pd-catalyzed reactions, necessitating higher catalyst loading .
  • Steric hindrance : Methyl groups at the 3-position may impede catalyst access, as shown in crystallographic studies of analogous structures .
    Methodological Solutions :
  • Screen alternative ligands (e.g., bulky phosphines for sterically hindered substrates).
  • Use kinetic studies (e.g., in situ FTIR) to monitor reaction progress and optimize conditions .

What strategies mitigate decomposition risks during storage and handling of polyhalogenated benzenes?

Advanced Research Question

  • Light-sensitive degradation : Store in amber glass under inert atmosphere (N₂/Ar), as UV exposure can cleave C–I bonds .
  • Moisture control : Use molecular sieves in storage containers to prevent hydrolysis of methoxy groups.
  • Thermal stability : Differential scanning calorimetry (DSC) of related compounds shows decomposition onset at ~150°C, suggesting refrigeration (2–8°C) for long-term stability .

How is this compound utilized as a building block in synthesizing pharmacologically active molecules?

Advanced Research Question

  • Suzuki couplings : The iodine moiety serves as a handle for introducing aryl/heteroaryl groups in drug candidates. For example, similar bromo-iodo benzenes are intermediates in kinase inhibitors .
  • Directed C–H functionalization : The methoxy group can direct metalation for introducing substituents (e.g., amides, sulfonates) in medicinal chemistry applications .
    Case Study : A structurally related compound, 5-Bromo-2-methoxyphenylboronic acid, was used in synthesizing anticoagulants via Suzuki coupling (yield: 72–85%) .

What computational methods aid in predicting reactivity and regioselectivity for further functionalization?

Advanced Research Question

  • DFT calculations : Optimize transition states for halogenation or cross-coupling steps. For example, Fukui indices can predict electrophilic attack sites on the aromatic ring .
  • Molecular docking : Simulate interactions with catalytic metal centers (e.g., Pd or Cu) to rationalize regioselectivity trends observed experimentally .

How to troubleshoot low yields in iodination reactions targeting the 1-position?

Basic Research Question

  • Iodine source optimization : Replace I₂ with N-iodosuccinimide (NIS) for milder conditions.
  • Acid additives : Use H₂SO₄ or HOAc to protonate competing directing groups (e.g., methoxy) and enhance iodination efficiency .
  • Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products (e.g., para-iodination), while higher temperatures may shift selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.